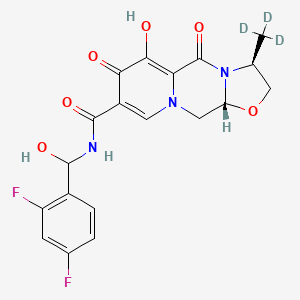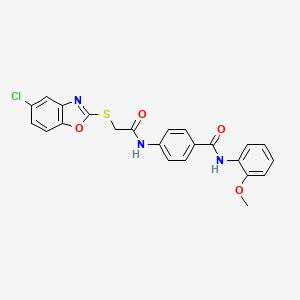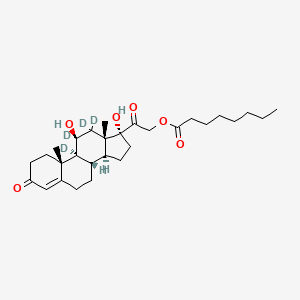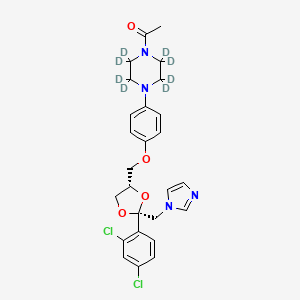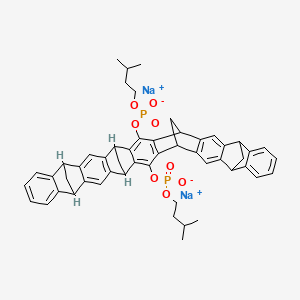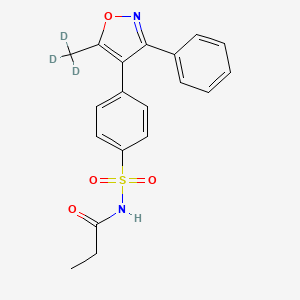
Parecoxib-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parecoxib-D3 is a deuterated form of parecoxib, a selective cyclooxygenase-2 inhibitor. Parecoxib is a water-soluble and injectable prodrug of valdecoxib, used primarily for the short-term management of perioperative pain. It is marketed under the brand name Dynastat in the European Union .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of parecoxib involves the reaction of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with propionamide. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of parecoxib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistent product quality. The final product is typically formulated as a freeze-dried powder for reconstitution before administration .
Analyse Chemischer Reaktionen
Types of Reactions
Parecoxib undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the enzymatic hydrolysis of parecoxib to its active form, valdecoxib .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the liver, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP2C9.
Oxidation: Oxidative metabolism by cytochrome P450 enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Major Products Formed
The major product formed from the hydrolysis of parecoxib is valdecoxib, which is the active form responsible for its pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, parecoxib is used as a model compound to study the behavior of selective cyclooxygenase-2 inhibitors and their interactions with various enzymes and receptors .
Biology
In biological research, parecoxib is used to investigate the role of cyclooxygenase-2 in inflammation and pain pathways. It serves as a tool to understand the molecular mechanisms underlying these processes .
Medicine
In medicine, parecoxib is primarily used for the management of postoperative pain. It is administered intravenously or intramuscularly to provide rapid pain relief in patients who cannot take oral medications .
Industry
In the pharmaceutical industry, parecoxib is used in the development of new analgesic formulations and as a reference standard in quality control processes .
Wirkmechanismus
Parecoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By inhibiting cyclooxygenase-2, parecoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation . The molecular targets include cyclooxygenase-2 and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used for the treatment of pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: The active metabolite of parecoxib, used for similar indications.
Uniqueness
Parecoxib is unique in its rapid onset of action and its suitability for perioperative pain management due to its injectable formulation. Unlike other cyclooxygenase-2 inhibitors, parecoxib can be administered parenterally, making it a valuable option for patients who cannot take oral medications .
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |
InChI-Schlüssel |
TZRHLKRLEZJVIJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |
Kanonische SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



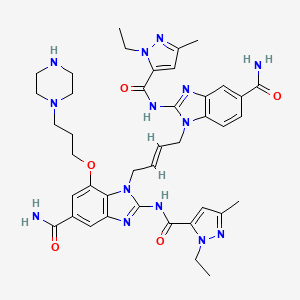
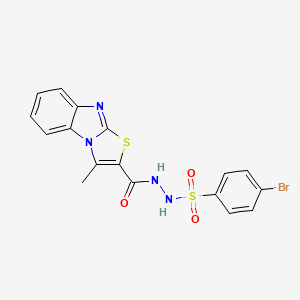
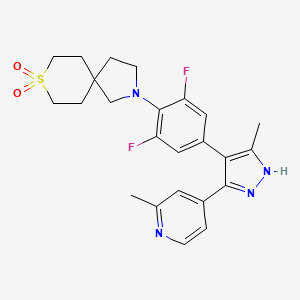
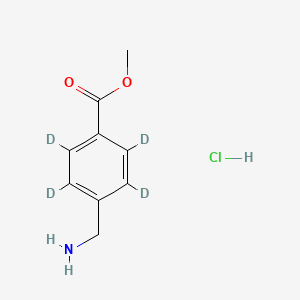
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
